Bicyclo[2.2.1]hept-5-en-2-ol

Ring-opening metathesis polymerization Ring strain energy Retro-Diels–Alder

Bicyclo[2.2.1]hept-5-en-2-ol (syn. 5-norbornen-2-ol, C₇H₁₀O, MW 110.15 g/mol) is a bridged bicyclic alcohol consisting of a norbornene core with a secondary hydroxyl substituent at the 2-position.

Molecular Formula C7H10O
Molecular Weight 110.15 g/mol
CAS No. 13080-90-5
Cat. No. B080641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[2.2.1]hept-5-en-2-ol
CAS13080-90-5
Molecular FormulaC7H10O
Molecular Weight110.15 g/mol
Structural Identifiers
SMILESC1C2CC(C1C=C2)O
InChIInChI=1S/C7H10O/c8-7-4-5-1-2-6(7)3-5/h1-2,5-8H,3-4H2
InChIKeyMKOSBHNWXFSHSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bicyclo[2.2.1]hept-5-en-2-ol (CAS 13080-90-5): Technical Specifications and Structural Identity for Research Procurement


Bicyclo[2.2.1]hept-5-en-2-ol (syn. 5-norbornen-2-ol, C₇H₁₀O, MW 110.15 g/mol) is a bridged bicyclic alcohol consisting of a norbornene core with a secondary hydroxyl substituent at the 2-position [1]. Commercial material is supplied as a mixture of endo and exo diastereomers with a typical purity of ≥98% (HPLC) and a melting point of 104–106 °C . The compound possesses three undefined stereocenters and a topological polar surface area (TPSA) of 20.2 Ų, with a predicted pKa of 14.85 and XLogP3 of 0.8 . Its defining structural feature is the combination of a highly strained norbornene ring system (ring strain energy ca. 100 kJ/mol) with a reactive secondary alcohol, enabling orthogonal functionalization pathways not accessible with unfunctionalized norbornene or saturated norbornanol analogs [2].

Why 5-Norbornen-2-ol Cannot Be Casually Replaced by Norbornene, Norbornanol, or 5-Norbornene-2-methanol in Research and Industrial Workflows


Although norbornene (bicyclo[2.2.1]hept-2-ene), bicyclo[2.2.1]heptan-2-ol, and 5-norbornene-2-methanol share the bicyclo[2.2.1] skeleton, they diverge sharply in reactivity, physicochemical properties, and functional utility. Norbornene lacks the hydroxyl group required for esterification, Mitsunobu coupling, or hydrogen-bond-directed catalysis, and its LogP of approximately 4.1 makes it far more lipophilic than 5-norbornen-2-ol (XLogP3 = 0.8) [1][2]. Bicyclo[2.2.1]heptan-2-ol, the saturated analog, cannot participate in ring-opening metathesis polymerization (ROMP) or retro-Diels–Alder chemistry because it lacks the strained alkene that drives these transformations [3]. 5-Norbornene-2-methanol places the hydroxyl on a methylene spacer rather than directly on the bicyclic framework, altering both the pKa (14.92 vs. 14.85) and the stereoelectronic environment for enzymatic resolution—compromising enantioselectivity outcomes that have been specifically optimized for the 2-ol isomer [4]. These differences are not marginal; they are mechanistically decisive and are quantified in the evidence items below.

Quantitative Differentiation Evidence for Bicyclo[2.2.1]hept-5-en-2-ol (CAS 13080-90-5) Against Closest Structural Analogs


Ring Strain Energy: Norbornene Skeleton (100 kJ/mol) vs. Norbornane (~70 kJ/mol) Drives Irreversible ROMP and Retro-Reactions

The norbornene ring system in bicyclo[2.2.1]hept-5-en-2-ol possesses a strain energy of approximately 100 kJ/mol, comparable to cyclopropane (115 kJ/mol) and substantially higher than the saturated norbornane skeleton (estimated ~70 kJ/mol based on bending energy differences of 19.9 vs. 14.5 kcal/mol between norbornene and hydrogenated analogs) [1][2]. This strain energy differential of approximately 30 kJ/mol renders ROMP of the norbornene double bond thermodynamically irreversible (−ΔG°ROMP ≈ 47 kJ/mol), in contrast to weakly strained cycloalkenes such as cyclooctene (strain energy 16 kJ/mol, −ΔG°ROMP ≈ 13 kJ/mol) [1]. The same strain drives retro-Diels–Alder and retro-aldol fragmentations on bridgehead-substituted bicyclo[2.2.1]hept-2-enes, a reactivity mode that is entirely absent in the saturated bicyclo[2.2.1]heptan-2-ol analog [3].

Ring-opening metathesis polymerization Ring strain energy Retro-Diels–Alder

Endo/Exo Stereochemical Divergence in Mitsunobu Reaction: Endo Alcohol Gives Exclusive exo Substitution; Exo Alcohol Rearranges to Nortricyclyl Products

Under standard Mitsunobu conditions (DEAD/PPh₃), endo-5-norbornen-2-ol reacts with benzoic acid to give exclusively the exo benzoate, and with phenol to give exclusively the exo phenyl ether, reflecting clean SN2-type inversion [1]. In stark contrast, exo-5-norbornen-2-ol under identical conditions furnishes only nortricyclyl (tricyclic) derivatives via neighboring-group participation of the double bond, yielding none of the expected endo substitution products [1]. This divergent chemoselectivity—exclusive substitution vs. exclusive rearrangement—is a direct consequence of the anchimeric assistance provided by the π-bond in the norbornenyl framework and is not observed with saturated norbornan-2-ol derivatives, where both epimers undergo straightforward substitution [1].

Mitsunobu reaction Stereoselective synthesis Norbornenol reactivity

Enzymatic Resolution Performance: Lipase-Catalyzed Kinetic Resolution Achieves E = 13–22 and Optical Purity >96% ee for the endo Isomer

Lipase from Candida cylindracea catalyzes the enantioselective acylation of (±)-endo-bicyclo[2.2.1]hept-5-en-2-ol using acetoneoxime acetate or biacetyldioxime diacetate as acyl donors, achieving enantioselectivity values of E = 13 and E = 22, respectively [1]. At preparative scale, enantioselective hydrolysis of (±)-5-endo-norbornen-2-yl acetate using the same lipase yields (+)-(1R,2R,4R)-endo-bicyclo[2.2.1]hept-5-en-2-ol with 90% optical purity and its (−)-enantiomer with >96% optical purity in multigram quantities [2]. In comparison, analogous enzymatic resolution of 5-norbornene-2-methanol or saturated norbornan-2-ol derivatives typically requires re-optimization of the biocatalytic system due to altered steric and electronic interactions in the enzyme active site; the directly ring-attached hydroxyl of the 2-ol isomer provides a sterically constrained hydrogen-bond donor/acceptor geometry that is specifically recognized by Candida cylindracea lipase [1].

Enzymatic resolution Enantioselectivity Chiral building block

Ethylene Copolymerization: 5-Norbornen-2-ol Incorporates into Functionalized Polyethylene with Narrow MWD (20 min, 0.15 M Monomer, 100 psi Ethylene)

Under nickel-catalyzed conditions (catalyst system L(iPr₂)Ni(η¹-CH₂Ph)(PMe₃)/Ni(COD)₂), 5-norbornen-2-ol (0.15 M) undergoes copolymerization with ethylene (100 psi, 20 °C) to yield hydroxy-functionalized polyethylene within 20 minutes [1]. The resulting copolymer exhibits narrow molecular weight distributions consistent with a quasi-living polymerization process, and polymer molar mass increases with reaction time [1]. In contrast, unfunctionalized norbornene undergoes homopolymerization but cannot introduce hydroxyl functionality into the polymer backbone, while 5-norbornen-2-yl acetate (the ester analog) requires 90 minutes under similar conditions—4.5× longer—to achieve comparable incorporation [1]. The free hydroxyl group of 5-norbornen-2-ol is directly tolerated by the nickel catalyst without protection, a feature not shared by norbornene monomers bearing acidic or strongly coordinating functional groups [1].

Functional polyolefins Nickel-catalyzed copolymerization Hydroxy-functionalized polyethylene

Physicochemical Property Profile: pKa, LogP, and H-Bond Donor/Acceptor Count Differentiate 5-Norbornen-2-ol from Norbornene and 5-Norbornene-2-methanol

The directly ring-attached hydroxyl of bicyclo[2.2.1]hept-5-en-2-ol confers a predicted pKa of 14.85±0.20, a TPSA of 20.2 Ų, an XLogP3 of 0.8, and one hydrogen bond donor plus one acceptor [1]. These values position the compound in a distinct physicochemical space relative to its closest analogs: norbornene (CAS 498-66-8) has zero H-bond donors/acceptors, a TPSA of 0 Ų, and a LogP of approximately 4.1, making it ~2000-fold more lipophilic [2]. 5-Norbornene-2-methanol (CAS 95-12-5) has a slightly higher predicted pKa of 14.92±0.10 and a rotatable C–C bond between the ring and the hydroxyl-bearing methylene, increasing conformational flexibility and altering the spatial presentation of the hydroxyl group in enzyme or receptor binding sites . In the Osmo Labs patent application (US2025023044, priority 2025-04-03), both bicyclo[2.2.1]hept-5-en-2-ol and its saturated analog bicyclo[2.2.1]heptan-2-ol are claimed as flavor/fragrance ingredients, but the unsaturated 5-en-2-ol is differentiated by the presence of the reactive double bond, enabling subsequent derivatization that the saturated analog cannot undergo [3].

Physicochemical properties Lipophilicity Hydrogen bonding pKa prediction

Retro-Diels–Alder Reactivity: 2-Vinylbicyclo[2.2.1]hept-5-en-2-ol Cation-Radical Overcomes a 58–67 kJ/mol Barrier, Enabling Gas-Phase Fragmentation to Cyclopentadiene Derivatives

The retro-Diels–Alder decomposition of the 2-vinylbicyclo[2.2.1]hept-5-en-2-ol cation-radical proceeds in two steps and overcomes a barrier of 58–67 kJ/mol above the thermochemical threshold [1]. This barrier is accessible under gas-phase collisional activation conditions, making the compound a useful precursor for generating specific cyclopentadiene-derived fragment ions in mass spectrometric studies [1]. By contrast, the saturated bicyclo[2.2.1]heptan-2-ol analog lacks the requisite double bond for retro-Diels–Alder fragmentation and cannot undergo this transformation. The barrier of 58–67 kJ/mol is notably lower than the C–C bond dissociation energy in unstrained cyclohexane derivatives (~350 kJ/mol), reflecting the powerful effect of ring strain release in the norbornene framework [1].

Retro-Diels–Alder Cation-radical chemistry Mass spectrometry Strain-driven fragmentation

Best-Fit Research and Industrial Application Scenarios for Bicyclo[2.2.1]hept-5-en-2-ol (CAS 13080-90-5) Based on Quantitative Differentiation Evidence


Specialty Polymer Synthesis via Ring-Opening Metathesis Polymerization (ROMP): Leveraging 100 kJ/mol Ring Strain for Irreversible Monomer Consumption

The norbornene ring strain of ~100 kJ/mol drives thermodynamically irreversible ROMP (−ΔG° ≈ 47 kJ/mol), enabling living or quasi-living polymerization behavior that yields polymers with narrow molecular weight distributions [1][2]. The hydroxyl group of bicyclo[2.2.1]hept-5-en-2-ol allows post-polymerization functionalization (esterification, etherification, or crosslinking) that is impossible with unfunctionalized norbornene. This combination of high strain energy and pendent functionality makes the compound a preferred monomer over norbornene or norbornene esters for applications requiring hydroxy-functionalized polynorbornenes, such as adhesives, coatings, and biomedical polymers. The 4.5× faster copolymerization rate with ethylene compared to 5-norbornen-2-yl acetate further supports its selection when throughput is critical [3].

Enantioselective Synthesis of Chiral Building Blocks: Established Lipase-Catalyzed Resolution Achieving >96% ee at Multigram Scale

Candida cylindracea lipase resolves (±)-endo-bicyclo[2.2.1]hept-5-en-2-ol with enantioselectivity E = 13–22, and preparative-scale hydrolysis of the corresponding acetate yields both enantiomers with optical purity of 90% and >96% ee, respectively [4][5]. These enantiomerically enriched norbornenols serve as chiral building blocks for terpenoid natural product synthesis and conformationally constrained amino acid analogs. The directly ring-attached hydroxyl provides a rigid stereoelectronic environment recognized by the lipase, a feature that is compromised in the more flexible 5-norbornene-2-methanol, for which comparable enantioselectivity data are not available [4].

Stereospecific Derivatization via Mitsunobu Chemistry: endo Isomer as a Reliable Precursor for exo-Functionalized Norbornenes

Under Mitsunobu conditions (DEAD/PPh₃, benzoic acid or phenol), endo-5-norbornen-2-ol undergoes clean inversion to afford exclusively exo-substituted products, while the exo isomer rearranges entirely to nortricyclyl derivatives [6]. For synthetic chemists requiring exo-configured norbornenyl esters, ethers, or azides, procurement of endo-enriched or endo-pure material is essential. This stereochemical dichotomy is mechanistically unique to the norbornenol framework and does not apply to saturated norbornanol analogs, making 5-norbornen-2-ol the mandatory starting material for stereospecific Mitsunobu-based norbornene functionalization [6].

Flavor and Fragrance Intermediate Development: Patent-Protected Use as a Norbornene-Derived Organoleptic Building Block

The Osmo Labs patent application US2025023044 (filed 2025-04-03) specifically claims bicyclo[2.2.1]hept-5-en-2-ol and its saturated analog as flavor and fragrance ingredients for food, cosmetic, pharmaceutical, and consumer product compositions [7]. The unsaturated 5-en-2-ol is distinguished from bicyclo[2.2.1]heptan-2-ol in the patent by the presence of the reactive alkene, which permits additional derivatization (e.g., epoxidation, dihydroxylation, hydroformylation) to modulate olfactory properties. For fragrance research programs, this compound provides a patent-backed, synthetically versatile scaffold that the saturated analog cannot replicate in terms of downstream chemical diversification potential [7].

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